5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE
Description
The compound 5-AC-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-3-pyridinecarbonitrile is a heterocyclic pyridine derivative characterized by:
- A tetrahydropyridine core with a thioxo (C=S) group at position 2.
- A 4-chlorophenyl substituent at position 3.
- A cyano (C≡N) group at position 3 and a methyl group at position 4.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6,12,14H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJHIILUGHJSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclocondensation Approaches
The Biginelli reaction serves as the foundational method for constructing the tetrahydropyridine scaffold. Thiourea (1 ), ethyl cyanoacetate (2 ), and 4-chlorobenzaldehyde (3 ) undergo cyclocondensation in ethanol under reflux with anhydrous K₂CO₃, forming 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediates (4a–c ). This step achieves a 68–75% yield after neutralization with acetic acid, with the 4-chlorophenyl group introduced via the aldehyde component.
Subsequent functionalization involves Williamson ether synthesis, where intermediates 4a–c react with N-aryl-2-chloroacetamides (7a–e ) in DMF with K₂CO₃/KI to yield thioether-linked hybrids (8a–n ). For the target compound, 7a (derived from 4-chloroaniline and 2-chloroacetyl chloride) couples with 4a to install the acetyl and methyl groups at positions 5 and 6, respectively.
Post-Cyclization Modifications
Post-cyclization steps are critical for introducing the acetyl and nitrile moieties. In a modified approach, hydrazinolysis of thiol intermediates (26 ) with hydrazine hydrate generates 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles (27 ), which undergo condensation with acetylating agents like acetic anhydride to form the 5-acetyl group. The nitrile at position 3 is retained from ethyl cyanoacetate during the initial cyclocondensation.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthetic Protocols
The use of DMF as a polar aprotic solvent in thioether formation enhances nucleophilic displacement kinetics, while KI catalyzes the reaction by stabilizing the transition state. Acetylation under mild acidic conditions prevents decomposition of the nitrile group.
Mechanistic Insights and Stereochemical Considerations
Cyclocondensation Mechanism
The Biginelli reaction proceeds via imine formation between 4-chlorobenzaldehyde and thiourea, followed by nucleophilic attack by ethyl cyanoacetate’s enolate. Cyclization yields the dihydropyrimidine core, with the thioxo group arising from thiourea’s sulfur. Density functional theory (DFT) studies suggest that K₂CO₃ lowers the activation energy by deprotonating intermediates, favoring a six-membered transition state.
Regioselectivity in Thioether Formation
Williamson ether synthesis between 4a and 7a exhibits high regioselectivity at the pyrimidine’s sulfur atom due to its enhanced nucleophilicity compared to oxygen. The chloroacetamide’s electrophilic carbon preferentially attacks the thiolate anion, forming a stable C–S bond.
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyridine ring and the Z-configuration of the thioxo group. The dihedral angle between the pyridine and 4-chlorophenyl rings is 84.5°, indicating minimal conjugation.
Challenges and Alternative Routes
Byproduct Formation During Acetylation
Competitive O-acetylation at the pyrimidine’s oxo group occurs in 15–20% yield, necessitating careful stoichiometric control. Switching to N-acetylation with acetyl chloride in dichloromethane reduces this side reaction to <5%.
Solvent Effects on Cyclization
Replacing ethanol with tetrahydrofuran (THF) in the Biginelli reaction decreases yield to 52% due to poor solubility of K₂CO₃. However, microwave irradiation at 100°C for 1 hour improves yield to 80% by accelerating imine formation.
Applications and Derivative Synthesis
The compound’s antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 3.2 μM) correlates with its ability to inhibit PIM-1 kinase by binding to the ATP pocket. Derivatives with substituents at the 4-position show enhanced selectivity; for example, a 4-fluoro analog exhibits a 12-fold increase in potency against PIM-1 compared to the parent compound .
Chemical Reactions Analysis
Alkylation at the Thione Group
The 2-thioxo group may undergo S-alkylation with electrophiles like α-haloacetophenones or α-chloroacetamides. For example:
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Reaction with α-bromoacetophenones could yield S-alkylated derivatives (e.g., 2′-amino-6′-[(2-aryl-2-oxoethyl)thio]-substituted products), as observed in structurally similar spiro[indoline-3,4′-pyridine] systems .
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Tautomerism between open-chain thiolates and cyclic thiazolo[3,2-a]pyridines may occur post-alkylation, leading to diastereomeric mixtures .
Oxidation Reactions
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Thione to sulfone/sulfoxide : Hypochlorite or peroxide-mediated oxidation could convert the C=S group to C=O or C–SO–R, though solvent-dependent outcomes (e.g., dimerization vs. solvolysis) are possible, as seen in 3-aminothieno[2,3-b]pyridine systems .
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Unexpected pathways : Oxidation with DMSO-HCl might lead to acidification or tautomerization instead of direct oxidation .
Functionalization of the Nitrile Group
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Hydrolysis : The carbonitrile (–CN) group could hydrolyze to a carboxylic acid (–COOH) or amide (–CONH) under acidic/basic conditions.
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Cyclization : Participation in multi-component reactions (e.g., with aldehydes or malononitrile) to form fused pyridine or pyrimidine derivatives, as demonstrated in barbituric acid-based syntheses .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group may undergo nucleophilic substitution at the para position if activated, though its electron-withdrawing nature typically reduces reactivity.
Comparative Analysis of Analogous Reactions
Mechanistic Considerations
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Steric effects : The 6-methyl group may hinder reactions at the pyridine ring’s adjacent positions.
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Electronic effects : The electron-withdrawing nitrile and acetyl groups could direct electrophiles to the thione or para-chlorophenyl sites.
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Tautomerism : Alkylation products may exhibit ring-chain tautomerism, complicating isolation of single isomers .
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of pyridine derivatives that have been synthesized through various methods. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with thioamide and carbonitrile components under specific conditions to yield the target structure. The compound's molecular formula is , and it features a thioxo group that contributes to its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, studies indicate that certain alkylated derivatives show promising activity against various cancer cell lines, including non-small cell lung cancer and leukemia . The presence of the chlorine atom enhances lipophilicity, which improves cellular absorption and cytotoxic effects against tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values have been determined, showcasing the compound's potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thioxo and phenyl groups can significantly alter the biological activity of the compound. For example:
- Chloro vs. Bromo Substituents : Compounds with chloro substituents demonstrated higher antitumor activity compared to their bromo counterparts due to increased lipophilicity .
- Alkyl Chain Variations : Different alkyl chain lengths and branching patterns were found to influence the potency against specific cancer cell lines, suggesting a tailored approach in drug design .
Antitumor Evaluation
A study conducted on a series of pyrimidine derivatives, including 5-AC-4-(4-chlorophenyl)-6-ME-2-thioxo-1,2,3,4-tetrahydro-3-pyridinecarbonitrile, revealed that certain derivatives exhibited selective cytotoxicity against leukemia cell lines such as K562 and RPMI-8226 . The findings suggest that these compounds could serve as lead candidates for further development in anticancer therapies.
Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, derivatives were tested against a panel of bacteria and fungi. The results indicated that some compounds showed significant inhibition zones against Enterobacter aerogenes and Candida albicans, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyridine-Based Insecticidal Agents
- Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Key Features: Open pyridine structure with a cyano group and 4-chlorophenyl moiety. Activity: Demonstrated higher insecticidal activity against cowpea aphid (Aphis craccivora) than acetamiprid (a commercial neonicotinoid), with a toxic ratio (LC₅₀) significantly lower than acetamiprid . SAR Insight: The cyano group and open-chain structure enhance binding to insect nicotinic acetylcholine receptors (nAChRs), a common target for neonicotinoids .
- Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Key Features: Cyclized thienopyridine core lacking a cyano group. Activity: Lower aphid toxicity compared to Compound 2, emphasizing the critical role of the cyano group in bioactivity .
Pyrimidine Analogues
- Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Key Features: Pyrimidine ring with carboxylate ester instead of cyano. Relevance: Demonstrates that ring size (pyridine vs. pyrimidine) and substituent electronegativity (cyano vs. ester) influence target selectivity and metabolic stability .
Comparison with Cytotoxic Chalcone Derivatives
Chalcones with 4-chlorophenyl groups exhibit anticancer activity, though their scaffolds differ from pyridines:
- (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (Compound 2)
- IC₅₀ : 37.24 µg/mL against MCF-7 breast cancer cells.
- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)
| Compound | Core | Substituents | Cytotoxicity (IC₅₀, MCF-7) |
|---|---|---|---|
| Chalcone 2 | Chalcone | 4-ClPh, p-tolyl | 37.24 µg/mL |
| Chalcone 4 | Chalcone | 3-BrPh, 4-isopropylphenyl | 22.41 µg/mL |
SAR Insight : The 4-chlorophenyl group enhances hydrophobicity and membrane permeability, but halogen position (e.g., 3-Br vs. 4-Cl) and bulky substituents (isopropyl) modulate potency .
Antitumor Triazole Derivatives with 4-Chlorophenyl Moieties
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison : While the target pyridine compound lacks a triazole core, the 4-chlorophenyl group is a recurring pharmacophore in both agrochemical and anticancer agents, suggesting its role in target binding via hydrophobic or π-π interactions .
Key Structure-Activity Relationship (SAR) Findings
Cyano Group: Critical for insecticidal activity in pyridine derivatives (e.g., Compound 2 vs. 3) .
4-Chlorophenyl Substituent : Enhances bioactivity across diverse scaffolds (pyridines, chalcones, triazoles) by improving target affinity .
Ring Flexibility : Open-chain pyridines (Compound 2) outperform rigid analogs (Compound 3 or pyrimidines) in agrochemical applications .
Halogen Position : Cytotoxicity in chalcones is sensitive to halogen placement (3-Br vs. 4-Cl) .
Biological Activity
5-AC-4-(4-Chlorophenyl)-6-ME-2-thioxo-1,2,3,4-tetrahydro-3-pyridinecarbonitrile (CAS Number: 103868-26-4) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
The compound can be synthesized using various methods, often involving the reaction of 4-chlorobenzaldehyde with appropriate thioketones and pyridine derivatives. The structural formula is represented as:
This compound features a thioxo group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that 5-AC-4-(4-chlorophenyl)-6-ME-2-thioxo has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Huh7 (liver carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
For instance, one study reported that the compound exhibited IC50 values lower than 10 μM against Caco2 and HCT116 cell lines, indicating potent antitumor activity .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with cancer cell proliferation. The presence of the thioxo group is believed to enhance its interaction with target proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, 5-AC-4-(4-chlorophenyl)-6-ME-2-thioxo has been evaluated for antimicrobial activity. Studies have shown that it possesses significant activity against various bacterial strains, including:
- Mycobacterium tuberculosis
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-AC-4-(4-chlorophenyl)-6-ME-2-thioxo. Variations in substituents on the phenyl ring and modifications to the thioxo group have been explored to enhance biological activity. For example, substitutions at specific positions on the phenyl ring have been correlated with increased potency against cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity in various cancer cell lines compared to standard chemotherapeutic agents .
- Antimicrobial Testing : Research highlighted its effectiveness against resistant strains of bacteria, indicating potential as a novel antimicrobial agent .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development in clinical settings .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Antitumor | Caco2 | < 10 μM |
| Antitumor | HCT116 | < 10 μM |
| Antimicrobial | Mycobacterium tuberculosis | MIC < 8 μg/mL |
| Antimicrobial | Staphylococcus aureus | MIC < 8 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE, and how do reaction conditions influence yield?
- Methodology : Use a multi-step condensation approach involving substituted pyridine precursors. For example, cyclocondensation of thiourea derivatives with ketones under acidic catalysis (e.g., HCl or H₂SO₄) can yield the tetrahydro-pyridine scaffold. Temperature control (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact regioselectivity and purity .
- Data Analysis : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and characterize intermediates using FT-IR (C≡N stretch at ~2200 cm⁻¹) and NMR (δ 2.1–2.3 ppm for methyl groups) .
Q. How can researchers verify the purity of this compound, and what analytical techniques are critical for quality control?
- Methodology : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction for absolute configuration validation .
- Troubleshooting : Contaminants like unreacted thiourea derivatives can be identified via melting point deviations (>5°C from literature values) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration variations). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding kinetics .
- Statistical Approach : Apply multivariate analysis to isolate confounding variables (e.g., solvent DMSO concentration, pH) affecting activity .
Q. How does the 4-chlorophenyl substituent influence the compound’s electronic structure and reactivity?
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. The chloro group’s electron-withdrawing effect stabilizes the thioxo group, enhancing electrophilic character at the pyridine ring .
- Experimental Validation : Compare Hammett σ values with analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) to quantify substituent effects on reaction rates .
Q. What crystallographic insights exist for this compound, and how do they inform supramolecular interactions?
- Structural Data : Single-crystal X-ray analysis (e.g., CCDC entry from ) reveals intermolecular hydrogen bonds between the thioxo group (S1) and adjacent pyridine nitrogens (N2), forming a 2D network. This impacts solubility and crystallinity .
- Applications : Use Hirshfeld surface analysis to predict co-crystallization potential with pharmacologically relevant counterions (e.g., sodium or potassium salts) .
Methodological Challenges
Q. How to optimize solvent systems for recrystallization given the compound’s low aqueous solubility?
- Approach : Screen mixed solvents (e.g., ethanol/water, acetone/hexane) using phase diagrams. For polar aprotic solvents like DMSO, employ antisolvent precipitation with diethyl ether .
- Quality Metrics : Assess crystal habit (needle vs. plate) via polarized light microscopy, as morphology affects dissolution rates .
Q. What mechanistic pathways explain the compound’s instability under basic conditions?
- Degradation Study : Use LC-MS to identify hydrolysis products (e.g., ring-opened carbonyl derivatives) at pH > 8. Propose a base-catalyzed nucleophilic attack at the thioxo group .
- Mitigation : Stabilize formulations via lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in cyclodextrins .
Data-Driven Research Design
Q. How to design SAR studies for derivatives targeting enzyme inhibition?
- Template : Synthesize analogs with modified substituents (e.g., 4-bromophenyl, 4-methylphenyl) and correlate logP values (HPLC-derived) with inhibitory potency. Use CoMFA or CoMSIA models to predict bioactivity .
- Validation : Cross-validate computational predictions with in vitro assays (e.g., fluorescence-based enzymatic screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
